(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid is a complex organic compound with significant implications in medicinal chemistry. This compound is characterized by its unique structure, which includes a dioxoisoindoline moiety attached to a hydroxypropanoic acid framework. The compound's molecular formula is , and it has a molar mass of approximately 235.19 g/mol .
This compound is classified under organic acids and is structurally related to various bioactive molecules, including amino acids and pharmaceuticals. It is often synthesized for research purposes in the field of drug development, particularly focusing on neurological disorders and other therapeutic areas .
The synthesis of (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid typically involves several steps, including the formation of the dioxoisoindoline structure followed by the introduction of the hydroxypropanoic acid group.
The molecular structure of (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid features a central propanoic acid backbone with hydroxyl and dioxoisoindoline substituents. Key structural features include:
The structural representation can be visualized through its linear formula, which indicates the arrangement of atoms within the molecule.
(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid can participate in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound for specific applications in drug design.
The mechanism of action for (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid primarily revolves around its interaction with biological targets such as enzymes or receptors involved in neurotransmitter regulation.
The physical properties of (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid include:
The compound's stability and reactivity can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), which provide insights into its purity and structural integrity.
(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid has potential applications in various scientific fields:
(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid is a chiral heterocyclic amino acid derivative featuring three critical moieties:
The (S)-configuration at the α-carbon of the hydroxypropanoic acid segment is essential for biological interactions, analogous to stereospecific requirements in GABAergic amino acid derivatives [3]. Crystallographic studies of closely related compounds (e.g., C₁₁H₉NO₄) reveal key structural features:
Table 1: Key Structural Parameters from Crystallographic Analysis
Structural Feature | Value | Significance |
---|---|---|
Phthalimide ring planarity | RMSD 0.0253 Å | Facilitates π-π stacking interactions |
Carboxylate group planarity | RMSD 0.0067 Å | Enhances hydrogen-bonding capability |
Dihedral angle (A/B planes) | 66.41 (7)° | Determines spatial orientation of pharmacophores |
O–H⋯O hydrogen bond length | 1.96 (4) Å | Stabilizes polymeric crystal structure |
C=O⋯π interactions distance | 3.09 (1) Å | Contributes to crystal packing stability |
The strategic incorporation of phthalimide groups into amino acid frameworks represents a significant evolution in heterocyclic chemistry:
(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid embodies the convergence of three design principles:
Table 2: Evolution of Key Amino Acid Derivatives in Neuropharmacology
Compound Class | Structural Feature | Advancement |
---|---|---|
Nipecotic acid (1960s) | Basic piperidine carboxylic acid | First cyclic GABA uptake inhibitor |
Tiagabine® (1990s) | Nipecotic acid + biphenylbutene | Clinically approved GAT1 inhibitor |
SNAP-5114 derivatives | Triarylmethyl-linked nipecotic acid | Selective mGAT3/4 inhibitors |
Phthalimido-amino acids | Isoindoline-1,3-dione + chiral amino acid | Modular synthons with dual pharmacophores |
The compound's structural features position it as a promising candidate for GABA transporter (GAT) modulation:
Molecular modeling suggests that unlike N-alkylated amino acids (e.g., N-butylnipecotic acid) which orient their nitrogen toward the extracellular space, unsubstituted derivatives like this phthalimido-hydroxy acid may position the nitrogen toward the intracellular compartment. This alternative binding mode could access distinct pharmacophoric spaces within GAT subtypes [3].
Table 3: Hypothesized GAT Subtype Interactions
Structural Element | Potential Biological Interaction | Target GAT Subtype Relevance |
---|---|---|
Carboxylic acid group | Ionic bond with arginine residues (Na⁺ co-transport site) | Essential for all GAT subtypes |
Phthalimide carbonyl | Dipolar interactions with hydrophobic pocket | mGAT3/mGAT4 selectivity region |
α-Hydroxy group | Hydrogen bonding with serine/threonine residues | mGAT4 allosteric site |
Propanoic acid linker | Spacer for simultaneous pharmacophore engagement | Optimal 3-atom distance for mGAT4 |
(S)-chiral center | Complementary binding to asymmetric active site | mGAT4 stereochemical preference |
The compound's structural similarity to isocoumarin precursors is noteworthy, as natural isocoumarins exhibit antimicrobial, antiallergic, and immunomodulatory activities [1]. This suggests potential polypharmacology beyond GABAergic modulation. Current research focuses on evaluating its:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: